REACTION_CXSMILES
|
[Ca].[C:2]1([C:8]2C=CC=C[C-]=2)[CH:7]=[CH:6][CH:5]=[CH:4][C-:3]=1.[Li+].[Li+].[I-].[I-].[Ca+2].ClC1C=CC(C)=CC=1.[C:27]1(=[O:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C1COCC1.O>[CH3:8][C:2]1[CH:7]=[CH:6][C:5]([C:27]2([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
organocalcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at -20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
TEMPERATURE
|
Details
|
to warm to -20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to -35° C
|
Type
|
CUSTOM
|
Details
|
A Grignard-type reaction
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was gradually warmed to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to -35° C
|
Type
|
TEMPERATURE
|
Details
|
After being warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a small pad of Celite™
|
Type
|
FILTRATION
|
Details
|
filter agent (available from Aldrich Chemical Co., Milwaukee, Wis.)
|
Type
|
WASH
|
Details
|
was washed with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, available from EM Science; Gibbstown, N.J.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 417 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |